molecular formula C15H15ClFNO2S B2650341 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide CAS No. 1796962-30-5

2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2650341
CAS No.: 1796962-30-5
M. Wt: 327.8
InChI Key: YKMSKKRKRULPPE-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is an organic compound that features a complex structure with multiple functional groups, including a chloro-fluorophenyl ring, a methoxy group, and a thiophene ring

Scientific Research Applications

Chemistry

In chemistry, 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases such as cancer, inflammation, or neurological disorders.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Chloro-Fluorophenyl Intermediate: The starting material, 2-chloro-6-fluoroaniline, undergoes acylation with acetic anhydride to form 2-chloro-6-fluoroacetanilide.

    Introduction of the Thiophene Ring: The acetanilide derivative is then reacted with 3-thiophenemethanol in the presence of a base such as sodium hydride to introduce the thiophene ring.

    Methoxylation: The final step involves the methoxylation of the intermediate product using methanol and a suitable catalyst, such as sulfuric acid, to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, under basic conditions with catalysts like copper(I) iodide.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amines or alcohols from the reduction of the carbonyl group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro-fluorophenyl ring can engage in π-π stacking interactions, while the thiophene ring can participate in electron-donating or withdrawing interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxyethyl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(2-thiophen-3-yl)ethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide stands out due to the presence of both a methoxy group and a thiophene ring. This combination enhances its chemical reactivity and potential biological activity, making it a more versatile compound for various applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2S/c1-20-14(10-5-6-21-9-10)8-18-15(19)7-11-12(16)3-2-4-13(11)17/h2-6,9,14H,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMSKKRKRULPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CC1=C(C=CC=C1Cl)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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